molecular formula C13H23NO3 B2910584 2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE CAS No. 1421459-69-9

2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE

Cat. No.: B2910584
CAS No.: 1421459-69-9
M. Wt: 241.331
InChI Key: JCQMSJCPYXDXPW-UHFFFAOYSA-N
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Description

2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE is an organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.32 g/mol This compound contains a cyclopentane ring substituted with hydroxyl and hydroxymethyl groups, and an acetamide moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This might include investigating its biological activity, studying its interactions with other molecules, or developing new methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE typically involves the reaction of cyclopentylamine with a suitable acylating agent. One common method involves the use of 3-hydroxy-4-methoxybenzoic acid and cyclopentylamine in the presence of N,N-diisopropylethylamine (DIEA) and a coupling reagent such as 2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary amines .

Scientific Research Applications

2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the cyclopentyl and acetamide moieties contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE is unique due to its combination of cyclopentyl and acetamide functionalities, which provide distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c15-8-10-6-11(7-12(10)16)14-13(17)5-9-3-1-2-4-9/h9-12,15-16H,1-8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQMSJCPYXDXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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